molecular formula C17H26ClNO2 B1374511 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-11-7

2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374511
CAS No.: 1220031-11-7
M. Wt: 311.8 g/mol
InChI Key: UDZAMDXOGFQSOQ-UHFFFAOYSA-N
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Description

2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is a synthetic piperidine derivative characterized by a phenoxyethyl-piperidine backbone substituted with a methoxy group at position 2 and an allyl group at position 4 of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical research.

Properties

IUPAC Name

2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-3-6-14-8-9-16(17(13-14)19-2)20-12-10-15-7-4-5-11-18-15;/h3,8-9,13,15,18H,1,4-7,10-12H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZAMDXOGFQSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-allyl-2-methoxyphenol with 2-chloroethylpiperidine in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to remove the allyl group, forming a saturated derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy, allyl) improve solubility and reduce toxicity compared to electron-withdrawing groups (e.g., chlorine) .
  • The allyl group in the target compound may confer unique reactivity (e.g., participation in click chemistry or polymerization) absent in saturated alkyl chains .

Physicochemical Properties

The allyl-methoxy combination likely enhances lipophilicity (logP ≈ 2.5–3.0), improving blood-brain barrier penetration compared to hydrophilic derivatives like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (logP < 1) . However, this may also increase metabolic instability due to allyl group oxidation.

Biological Activity

2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is an organic compound characterized by its molecular formula C17H26ClNO2C_{17}H_{26}ClNO_{2} and a molecular weight of 311.8 g/mol. This compound features a piperidine ring substituted with an allyl-2-methoxyphenoxy group, contributing to its structural complexity and potential biological activities. As a hydrochloride salt, it exhibits enhanced solubility in water, making it suitable for various scientific applications.

Chemical Structure

The compound's structure can be represented as follows:

Structure C17H26ClNO2\text{Structure }\text{C}_{17}\text{H}_{26}\text{ClNO}_{2}

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine structure.
  • Substitution Reactions : The introduction of the allyl-2-methoxyphenoxy substituent through nucleophilic substitutions.
  • Hydrochloride Salt Formation : Finalizing the synthesis by converting the base form into its hydrochloride salt for improved solubility.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Neurotransmitter Modulation

Preliminary findings suggest that this compound may influence neurotransmitter activity, which could have implications for treating neurological disorders such as anxiety and depression. Its interactions with neurotransmitter receptors are still under investigation, but initial data indicate a promising profile .

The mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in neurotransmission and inflammation. These interactions may lead to modulation of signal transduction pathways, contributing to its observed biological effects .

Table of Biological Activities

Activity Effect Reference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways
Neurotransmitter modulationPotential influence on anxiety and depression

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against multiple strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

Future Directions

Ongoing research aims to further elucidate the compound's biological activity through:

  • In vitro Studies : To confirm its effects on different cell lines.
  • In vivo Studies : To evaluate therapeutic efficacy in animal models.
  • Mechanistic Studies : To understand the detailed interactions at the molecular level.

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